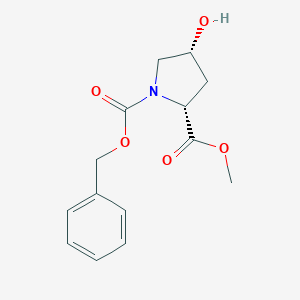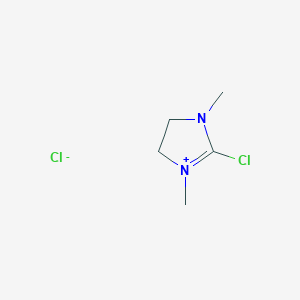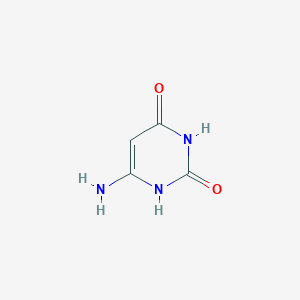![molecular formula C42H62N4O6 B118410 N-[3-[2-(3-Benzyl-2,5-dioxoimidazolidine-1-yl)-4,4-dimethyl-1,3-dioxopentylamino]-4-methoxyphenyl]octadecanamide CAS No. 142776-95-2](/img/structure/B118410.png)
N-[3-[2-(3-Benzyl-2,5-dioxoimidazolidine-1-yl)-4,4-dimethyl-1,3-dioxopentylamino]-4-methoxyphenyl]octadecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-[2-(3-Benzyl-2,5-dioxoimidazolidine-1-yl)-4,4-dimethyl-1,3-dioxopentylamino]-4-methoxyphenyl]octadecanamide, also known as CAY10595, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research.
Wirkmechanismus
N-[3-[2-(3-Benzyl-2,5-dioxoimidazolidine-1-yl)-4,4-dimethyl-1,3-dioxopentylamino]-4-methoxyphenyl]octadecanamide exerts its effects by selectively binding to the GPR40 receptor, which is expressed in pancreatic beta cells. Upon binding, N-[3-[2-(3-Benzyl-2,5-dioxoimidazolidine-1-yl)-4,4-dimethyl-1,3-dioxopentylamino]-4-methoxyphenyl]octadecanamide inhibits the release of insulin from these cells, leading to a decrease in blood glucose levels. The exact mechanism by which N-[3-[2-(3-Benzyl-2,5-dioxoimidazolidine-1-yl)-4,4-dimethyl-1,3-dioxopentylamino]-4-methoxyphenyl]octadecanamide inhibits insulin secretion is not fully understood, but it is thought to involve the inhibition of intracellular calcium signaling pathways.
Biochemical and Physiological Effects
N-[3-[2-(3-Benzyl-2,5-dioxoimidazolidine-1-yl)-4,4-dimethyl-1,3-dioxopentylamino]-4-methoxyphenyl]octadecanamide has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-[3-[2-(3-Benzyl-2,5-dioxoimidazolidine-1-yl)-4,4-dimethyl-1,3-dioxopentylamino]-4-methoxyphenyl]octadecanamide inhibits insulin secretion in pancreatic beta cells, as well as the release of inflammatory cytokines from macrophages. In vivo studies have shown that N-[3-[2-(3-Benzyl-2,5-dioxoimidazolidine-1-yl)-4,4-dimethyl-1,3-dioxopentylamino]-4-methoxyphenyl]octadecanamide reduces blood glucose levels in diabetic mice and improves glucose tolerance in obese mice. Additionally, N-[3-[2-(3-Benzyl-2,5-dioxoimidazolidine-1-yl)-4,4-dimethyl-1,3-dioxopentylamino]-4-methoxyphenyl]octadecanamide has been shown to reduce triglyceride levels in the liver and plasma of obese mice.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[3-[2-(3-Benzyl-2,5-dioxoimidazolidine-1-yl)-4,4-dimethyl-1,3-dioxopentylamino]-4-methoxyphenyl]octadecanamide in lab experiments is its specificity for the GPR40 receptor. This allows researchers to selectively target this receptor and study its effects on insulin secretion and glucose homeostasis. However, one limitation of using N-[3-[2-(3-Benzyl-2,5-dioxoimidazolidine-1-yl)-4,4-dimethyl-1,3-dioxopentylamino]-4-methoxyphenyl]octadecanamide is its relatively low potency compared to other GPR40 antagonists. This can make it difficult to achieve significant effects at low concentrations, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of N-[3-[2-(3-Benzyl-2,5-dioxoimidazolidine-1-yl)-4,4-dimethyl-1,3-dioxopentylamino]-4-methoxyphenyl]octadecanamide in scientific research. One potential application is in the development of new anti-diabetic drugs that target the GPR40 receptor. N-[3-[2-(3-Benzyl-2,5-dioxoimidazolidine-1-yl)-4,4-dimethyl-1,3-dioxopentylamino]-4-methoxyphenyl]octadecanamide could be used as a lead compound for the development of more potent GPR40 antagonists with improved pharmacokinetic properties. Additionally, N-[3-[2-(3-Benzyl-2,5-dioxoimidazolidine-1-yl)-4,4-dimethyl-1,3-dioxopentylamino]-4-methoxyphenyl]octadecanamide could be used in studies to investigate the role of the GPR40 receptor in other physiological processes, such as lipid metabolism and inflammation. Finally, N-[3-[2-(3-Benzyl-2,5-dioxoimidazolidine-1-yl)-4,4-dimethyl-1,3-dioxopentylamino]-4-methoxyphenyl]octadecanamide could be used in studies to investigate the potential therapeutic effects of GPR40 antagonists in other disease states, such as obesity and metabolic syndrome.
Conclusion
In conclusion, N-[3-[2-(3-Benzyl-2,5-dioxoimidazolidine-1-yl)-4,4-dimethyl-1,3-dioxopentylamino]-4-methoxyphenyl]octadecanamide is a synthetic compound with potential applications in scientific research. Its specificity for the GPR40 receptor makes it a valuable tool for the study of insulin secretion and glucose homeostasis. The synthesis method of N-[3-[2-(3-Benzyl-2,5-dioxoimidazolidine-1-yl)-4,4-dimethyl-1,3-dioxopentylamino]-4-methoxyphenyl]octadecanamide has been described in detail, and its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the potential applications of N-[3-[2-(3-Benzyl-2,5-dioxoimidazolidine-1-yl)-4,4-dimethyl-1,3-dioxopentylamino]-4-methoxyphenyl]octadecanamide in the field of medicine.
Synthesemethoden
N-[3-[2-(3-Benzyl-2,5-dioxoimidazolidine-1-yl)-4,4-dimethyl-1,3-dioxopentylamino]-4-methoxyphenyl]octadecanamide is synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis method of N-[3-[2-(3-Benzyl-2,5-dioxoimidazolidine-1-yl)-4,4-dimethyl-1,3-dioxopentylamino]-4-methoxyphenyl]octadecanamide has been described in detail in a scientific publication by Zhang et al. (2013). The process involves the reaction of 4-methoxyphenylacetic acid with 1,3-dioxo-4,4-dimethylpentan-2-yl chloride to form 4-methoxyphenylacetic acid 2-(1,3-dioxo-4,4-dimethylpentan-2-yl)hydrazide. This intermediate is then reacted with 2-(3-benzyl-2,5-dioxoimidazolidin-1-yl)-4-methoxyphenylamine to form the final product, N-[3-[2-(3-Benzyl-2,5-dioxoimidazolidine-1-yl)-4,4-dimethyl-1,3-dioxopentylamino]-4-methoxyphenyl]octadecanamide.
Wissenschaftliche Forschungsanwendungen
N-[3-[2-(3-Benzyl-2,5-dioxoimidazolidine-1-yl)-4,4-dimethyl-1,3-dioxopentylamino]-4-methoxyphenyl]octadecanamide has been used in various scientific research studies due to its potential applications in the field of medicine. One of the most significant applications of N-[3-[2-(3-Benzyl-2,5-dioxoimidazolidine-1-yl)-4,4-dimethyl-1,3-dioxopentylamino]-4-methoxyphenyl]octadecanamide is its use as a selective antagonist of the G protein-coupled receptor, GPR40. This receptor is involved in the regulation of insulin secretion and glucose homeostasis, making it a potential target for the treatment of type 2 diabetes. N-[3-[2-(3-Benzyl-2,5-dioxoimidazolidine-1-yl)-4,4-dimethyl-1,3-dioxopentylamino]-4-methoxyphenyl]octadecanamide has been shown to inhibit insulin secretion in pancreatic beta cells, making it a promising compound for the development of new anti-diabetic drugs.
Eigenschaften
CAS-Nummer |
142776-95-2 |
|---|---|
Produktname |
N-[3-[2-(3-Benzyl-2,5-dioxoimidazolidine-1-yl)-4,4-dimethyl-1,3-dioxopentylamino]-4-methoxyphenyl]octadecanamide |
Molekularformel |
C42H62N4O6 |
Molekulargewicht |
719 g/mol |
IUPAC-Name |
N-[3-[[2-(3-benzyl-2,5-dioxoimidazolidin-1-yl)-4,4-dimethyl-3-oxopentanoyl]amino]-4-methoxyphenyl]octadecanamide |
InChI |
InChI=1S/C42H62N4O6/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-26-36(47)43-33-27-28-35(52-5)34(29-33)44-40(50)38(39(49)42(2,3)4)46-37(48)31-45(41(46)51)30-32-24-21-20-22-25-32/h20-22,24-25,27-29,38H,6-19,23,26,30-31H2,1-5H3,(H,43,47)(H,44,50) |
InChI-Schlüssel |
KHSLUUMZDCBMJF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C(C(=O)C(C)(C)C)N2C(=O)CN(C2=O)CC3=CC=CC=C3 |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C(C(=O)C(C)(C)C)N2C(=O)CN(C2=O)CC3=CC=CC=C3 |
Synonyme |
1-Imidazolidineacetamide, alpha-(2,2-dimethyl-1-oxopropyl)-N-[2-methoxy-5-[(1-oxooctadecyl)amino]phenyl]-2,5dioxo-3-(phenylmethyl) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1H-pyrrolo[3,2-b]pyridin-7-amine](/img/structure/B118347.png)
![1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one](/img/structure/B118350.png)






